1-amino-5-fluoro-2,3-dihydro-1H-inden-4-ol
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Overview
Description
1-Amino-5-fluoro-2,3-dihydro-1H-inden-4-ol is a chemical compound with the molecular formula C9H10FNO It is a derivative of indene, featuring an amino group, a fluorine atom, and a hydroxyl group attached to the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-5-fluoro-2,3-dihydro-1H-inden-4-ol typically involves the following steps:
Amination: The amino group can be introduced through nucleophilic substitution reactions using reagents like ammonia or primary amines.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Ammonia, primary amines, fluorinating agents
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
1-Amino-5-fluoro-2,3-dihydro-1H-inden-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-amino-5-fluoro-2,3-dihydro-1H-inden-4-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
1-Amino-2,3-dihydro-1H-inden-4-ol: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
5-Fluoro-2,3-dihydro-1H-inden-4-ol: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.
1-Amino-5-fluoro-1H-indene: Lacks the hydroxyl group, altering its solubility and reactivity.
Uniqueness: 1-Amino-5-fluoro-2,3-dihydro-1H-inden-4-ol is unique due to the presence of all three functional groups (amino, fluoro, and hydroxyl) on the indene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10FNO |
---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
1-amino-5-fluoro-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C9H10FNO/c10-7-3-1-5-6(9(7)12)2-4-8(5)11/h1,3,8,12H,2,4,11H2 |
InChI Key |
YOSWMOIDHORHII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2O)F |
Origin of Product |
United States |
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